3-Hydroxy-4-(2-phenylethoxy)benzaldehyde
Description
3-Hydroxy-4-(2-phenylethoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a hydroxyl group at the 3-position and a phenylethoxy group at the 4-position of the benzaldehyde core. This compound is synthesized through nucleophilic substitution reactions, as demonstrated in a 2022 study where 4-(benzyloxy)-3-hydroxybenzaldehyde was reacted with (2-bromoethyl)benzene in the presence of Cs₂CO₃, followed by purification via column chromatography . It has also been identified as a novel compound in natural sources, such as the aerial parts of Rehmannia glutinosa, highlighting its occurrence in plant-derived secondary metabolites .
The phenylethoxy substituent contributes to increased lipophilicity compared to simpler hydroxybenzaldehydes, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity. These structural features make it a candidate for pharmaceutical and synthetic applications, particularly in multi-target ligand development for diseases like diabetes mellitus .
Properties
CAS No. |
220718-64-9 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-hydroxy-4-(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C15H14O3/c16-11-13-6-7-15(14(17)10-13)18-9-8-12-4-2-1-3-5-12/h1-7,10-11,17H,8-9H2 |
InChI Key |
OAOJBMHAQUUUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The pharmacological and physicochemical properties of benzaldehyde derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 3-Hydroxy-4-(2-phenylethoxy)benzaldehyde with key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity : The phenylethoxy group in this compound increases logP compared to analogs like 4-hydroxybenzaldehyde (logP ~1.0) . However, it is less lipophilic than prenylated derivatives (e.g., eurotirubrins) due to the shorter aliphatic chain .
- Solubility: The hydroxyl group marginally improves water solubility (~200 mg/L estimated) relative to non-hydroxylated analogs like 4-(2-phenylethoxy)benzaldehyde .
- Thermal Stability : Boiling points for phenylethoxy-substituted benzaldehydes exceed 360°C, higher than methoxy or nitro derivatives due to stronger van der Waals interactions .
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